Cas no 851270-23-0 (N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide)

N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide structure
851270-23-0 structure
Product name:N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide
CAS No:851270-23-0
MF:C24H25ClN4O3S2
MW:517.063301801682
CID:5454745
PubChem ID:4967185

N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
    • 851270-23-0
    • EN300-18096641
    • N-{3-[(4-CHLOROPHENYL)SULFAMOYL]-4-(PIPERIDIN-1-YL)PHENYL}-2-(METHYLSULFANYL)PYRIDINE-3-CARBOXAMIDE
    • AKOS007971181
    • Z26539916
    • N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide
    • Inchi: 1S/C24H25ClN4O3S2/c1-33-24-20(6-5-13-26-24)23(30)27-19-11-12-21(29-14-3-2-4-15-29)22(16-19)34(31,32)28-18-9-7-17(25)8-10-18/h5-13,16,28H,2-4,14-15H2,1H3,(H,27,30)
    • InChI Key: YIHBDERRFSXVMD-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=CC=C1C(NC1=CC=C(N2CCCCC2)C(S(NC2=CC=C(Cl)C=C2)(=O)=O)=C1)=O

Computed Properties

  • Exact Mass: 516.1056607g/mol
  • Monoisotopic Mass: 516.1056607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 7.96±0.10(Predicted)

N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18096641-0.05g
851270-23-0 90%
0.05g
$212.0 2023-09-19

Additional information on N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide

Professional Introduction to N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide (CAS No. 851270-23-0)

N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3pyridinecarboxamide, identified by its CAS number 851270-23-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by their complex aromatic and heterocyclic structures, which are often engineered to exhibit specific biological activities. The intricate arrangement of functional groups, including amino, sulfonyl, piperidinyl, and methylthio substituents, contributes to its unique chemical properties and potential therapeutic applications.

The< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide molecule represents a testament to the advancements in medicinal chemistry, where the rational design of molecular structures is crucial for achieving desired pharmacological outcomes. The presence of the 4-chlorophenyl moiety is particularly noteworthy, as it is often associated with enhanced binding affinity and metabolic stability in drug candidates. Furthermore, the sulfonyl group introduces a polar region that can interact favorably with biological targets, while the piperidinyl ring contributes to solubility and bioavailability.

In recent years, there has been a surge in research focused on developing novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. The< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide has emerged as a promising candidate in this domain due to its structural features that mimic known bioactive scaffolds. Studies have demonstrated that similar compounds exhibit potent activity against various disease-causing pathogens and cellular mechanisms. The< strong>methylthio group in particular has been implicated in modulating enzyme activity and receptor binding, making it a valuable component in drug design.

The synthesis of< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are employed to construct the complex core structure efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to ensure high enantiomeric purity, which is critical for pharmaceutical applications.

Evaluation of the pharmacokinetic profile of< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide is essential for determining its suitability as a drug candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are rigorously assessed through in vitro and in vivo studies. The compound's solubility, stability under various conditions, and interaction with metabolic enzymes are key factors that influence its bioavailability and therapeutic efficacy. Preliminary data suggest that this molecule exhibits favorable pharmacokinetic properties, making it a viable candidate for further development.

The potential therapeutic applications of< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide span multiple disease areas. Its structural motifs are reminiscent of established drugs that target inflammatory pathways, such as COX-2 inhibitors and TNF-alpha blockers. Additionally, the compound's ability to modulate protein-protein interactions makes it an attractive candidate for addressing neurodegenerative disorders. Ongoing research aims to elucidate its mechanism of action through molecular docking studies and cell-based assays.

In conclusion, the< strong>N-[3-[[(4-Chlorophenyl)amino]sulfonyl]-4-(1-piperidinyl)phenyl]-2-(methylthio)-3-pyridinecarboxamide (CAS No. 851270-23-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifunctional groups make it a versatile tool for drug discovery efforts aimed at treating various diseases. As research progresses, this compound holds promise for delivering novel therapeutic solutions that address unmet medical needs.

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